molecular formula C10H12I2N2O6 B14442926 N,N'-Vinylenebis(3-iodopropionic acid carbamic acid anhydride) CAS No. 73622-92-1

N,N'-Vinylenebis(3-iodopropionic acid carbamic acid anhydride)

Cat. No.: B14442926
CAS No.: 73622-92-1
M. Wt: 510.02 g/mol
InChI Key: SNXNGZCPLLSEST-AATRIKPKSA-N
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Description

N,N’-Vinylenebis(3-iodopropionic acid carbamic acid anhydride) is a complex organic compound characterized by its unique structure, which includes iodine atoms, vinyl groups, and carbamic acid anhydride functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Vinylenebis(3-iodopropionic acid carbamic acid anhydride) typically involves the reaction of 3-iodopropionic acid with vinylene carbonate under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the anhydride linkage .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would require optimization of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Vinylenebis(3-iodopropionic acid carbamic acid anhydride) can undergo various chemical reactions, including:

    Oxidation: The iodine atoms in the compound can be oxidized to form iodates.

    Reduction: The vinyl groups can be reduced to form saturated hydrocarbons.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions to replace the iodine atoms.

Major Products Formed

    Oxidation: Iodates and carboxylic acids.

    Reduction: Saturated hydrocarbons and alcohols.

    Substitution: Thiol, amine, or alkoxide derivatives of the original compound.

Scientific Research Applications

N,N’-Vinylenebis(3-iodopropionic acid carbamic acid anhydride) has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Vinylenebis(3-iodopropionic acid carbamic acid anhydride) involves its ability to undergo nucleophilic substitution reactions. The iodine atoms act as leaving groups, allowing the compound to react with various nucleophiles. This reactivity makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Vinylenebis(3-iodopropionic acid carbamic acid anhydride) is unique due to its combination of iodine atoms, vinyl groups, and carbamic acid anhydride functionalities

Properties

CAS No.

73622-92-1

Molecular Formula

C10H12I2N2O6

Molecular Weight

510.02 g/mol

IUPAC Name

[(E)-2-(3-iodopropanoyloxycarbonylamino)ethenyl]carbamoyl 3-iodopropanoate

InChI

InChI=1S/C10H12I2N2O6/c11-3-1-7(15)19-9(17)13-5-6-14-10(18)20-8(16)2-4-12/h5-6H,1-4H2,(H,13,17)(H,14,18)/b6-5+

InChI Key

SNXNGZCPLLSEST-AATRIKPKSA-N

Isomeric SMILES

C(CI)C(=O)OC(=O)N/C=C/NC(=O)OC(=O)CCI

Canonical SMILES

C(CI)C(=O)OC(=O)NC=CNC(=O)OC(=O)CCI

Origin of Product

United States

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